Cas no 2248285-02-9 (Ethyl 3-[(pyrazin-2-yl)amino]benzoate)
Ethyl 3-[(pyrazin-2-yl)amino]benzoate Chemical and Physical Properties
Names and Identifiers
-
- ethyl 3-[(pyrazin-2-yl)amino]benzoate
- EN300-6511148
- AKOS040821069
- 2248285-02-9
- Ethyl 3-[(pyrazin-2-yl)amino]benzoate
-
- Inchi: 1S/C13H13N3O2/c1-2-18-13(17)10-4-3-5-11(8-10)16-12-9-14-6-7-15-12/h3-9H,2H2,1H3,(H,15,16)
- InChI Key: ROXSDLNIEAZUST-UHFFFAOYSA-N
- SMILES: O(CC)C(C1C=CC=C(C=1)NC1C=NC=CN=1)=O
Computed Properties
- Exact Mass: 243.100776666g/mol
- Monoisotopic Mass: 243.100776666g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 5
- Complexity: 273
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 64.1Ų
Ethyl 3-[(pyrazin-2-yl)amino]benzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6511148-0.05g |
ethyl 3-[(pyrazin-2-yl)amino]benzoate |
2248285-02-9 | 95.0% | 0.05g |
$612.0 | 2025-03-14 | |
| Enamine | EN300-6511148-0.1g |
ethyl 3-[(pyrazin-2-yl)amino]benzoate |
2248285-02-9 | 95.0% | 0.1g |
$640.0 | 2025-03-14 | |
| Enamine | EN300-6511148-0.25g |
ethyl 3-[(pyrazin-2-yl)amino]benzoate |
2248285-02-9 | 95.0% | 0.25g |
$670.0 | 2025-03-14 | |
| Enamine | EN300-6511148-0.5g |
ethyl 3-[(pyrazin-2-yl)amino]benzoate |
2248285-02-9 | 95.0% | 0.5g |
$699.0 | 2025-03-14 | |
| Enamine | EN300-6511148-1.0g |
ethyl 3-[(pyrazin-2-yl)amino]benzoate |
2248285-02-9 | 95.0% | 1.0g |
$728.0 | 2025-03-14 | |
| Enamine | EN300-6511148-2.5g |
ethyl 3-[(pyrazin-2-yl)amino]benzoate |
2248285-02-9 | 95.0% | 2.5g |
$1428.0 | 2025-03-14 | |
| Enamine | EN300-6511148-5.0g |
ethyl 3-[(pyrazin-2-yl)amino]benzoate |
2248285-02-9 | 95.0% | 5.0g |
$2110.0 | 2025-03-14 | |
| Enamine | EN300-6511148-10.0g |
ethyl 3-[(pyrazin-2-yl)amino]benzoate |
2248285-02-9 | 95.0% | 10.0g |
$3131.0 | 2025-03-14 |
Ethyl 3-[(pyrazin-2-yl)amino]benzoate Related Literature
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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5. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
Additional information on Ethyl 3-[(pyrazin-2-yl)amino]benzoate
Ethyl 3-[(pyrazin-2-yl)amino]benzoate (CAS No. 2248285-02-9): A Comprehensive Overview in Modern Chemical Biology
Ethyl 3-[(pyrazin-2-yl)amino]benzoate, identified by its unique Chemical Abstracts Service (CAS) number 2248285-02-9, represents a significant compound in the realm of chemical biology and pharmaceutical research. This compound, featuring a benzoate core functionalized with a pyrazin-2-yl amino group, has garnered attention due to its potential applications in drug discovery and molecular interactions. The structural configuration of Ethyl 3-[(pyrazin-2-yl)amino]benzoate suggests a versatile platform for exploring pharmacological properties, particularly in the context of modulating biological pathways.
The benzoate moiety is well-documented for its role in various bioactive molecules, often contributing to binding affinity and metabolic stability. In contrast, the pyrazin-2-yl amino group introduces a distinct electronic and steric environment, which can influence the compound's interactions with biological targets. Recent studies have highlighted the importance of such structural motifs in developing novel therapeutic agents, particularly those aimed at addressing complex diseases.
One of the most compelling aspects of Ethyl 3-[(pyrazin-2-yl)amino]benzoate is its potential as a scaffold for further derivatization. Researchers have been exploring its utility in creating libraries of compounds for high-throughput screening (HTS), aiming to identify molecules with enhanced efficacy and reduced toxicity. The pyrazin ring, known for its presence in several FDA-approved drugs, adds an intriguing layer of biological relevance to this compound.
Recent advancements in computational chemistry have enabled more precise predictions of the pharmacokinetic and pharmacodynamic properties of such compounds. By leveraging molecular docking simulations and quantum mechanical calculations, scientists can optimize the structure of Ethyl 3-[(pyrazin-2-yl)amino]benzoate to improve its interaction with target proteins. These computational approaches have been particularly useful in understanding the role of subtle structural modifications on biological activity.
In the context of drug discovery, the synthesis of derivatives of Ethyl 3-[(pyrazin-2-yl)amino]benzoate has been a focal point for several research groups. The introduction of additional functional groups or modifications can lead to compounds with novel mechanisms of action. For instance, studies have shown that incorporating hydrophilic or lipophilic substituents can alter the solubility and bioavailability of the parent compound, making it more suitable for certain therapeutic applications.
The benzoate moiety, while stable under many conditions, can also be a site for chemical modification. Researchers have explored various strategies to introduce diversity into this core structure, including halogenation, alkylation, and etherification. These modifications can lead to compounds with enhanced binding affinity or selectivity for specific biological targets. Such efforts are crucial in developing drugs that can effectively modulate disease pathways without off-target effects.
Another area of interest is the potential use of Ethyl 3-[(pyrazin-2-yl)amino]benzoate as an intermediate in the synthesis of more complex molecules. Its structural features make it a suitable precursor for constructing heterocyclic compounds that are known to exhibit a wide range of biological activities. The pyrazin ring, in particular, is a privileged scaffold in medicinal chemistry due to its ability to engage in multiple types of non-covalent interactions with biological targets.
The growing body of literature on derivatives of Ethyl 3-[(pyrazin-2-yl)amino]benzoate underscores its importance as a chemical entity with broad applicability. Researchers have reported findings on its interactions with enzymes, receptors, and other biomolecules relevant to various diseases. These studies not only highlight the compound's potential but also provide valuable insights into structure-function relationships that can guide future drug design efforts.
In conclusion, Ethyl 3-[(pyrazin-2-yl)amino]benzoate (CAS No. 2248285-02-9) stands out as a promising compound in chemical biology and pharmaceutical research. Its unique structural features offer opportunities for developing novel therapeutic agents with improved efficacy and selectivity. As research continues to uncover new applications and derivatives of this compound, it is likely to remain a cornerstone in the quest for innovative treatments across multiple therapeutic areas.
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